molecular formula C18H14N2O3 B15211128 4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl- CAS No. 73076-34-3

4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl-

Katalognummer: B15211128
CAS-Nummer: 73076-34-3
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: VRRKESFVUKKBDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl- is a heterocyclic compound featuring an isoxazole core substituted with a carboxamide group at position 4 and a benzoylphenyl moiety at the nitrogen atom. The isoxazole ring, a five-membered structure containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding .

Eigenschaften

CAS-Nummer

73076-34-3

Molekularformel

C18H14N2O3

Molekulargewicht

306.3 g/mol

IUPAC-Name

N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14N2O3/c1-12-16(11-19-23-12)18(22)20-15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22)

InChI-Schlüssel

VRRKESFVUKKBDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the 5-Methylisoxazole-4-Carboxylic Acid Core

Cyclocondensation of β-Keto Esters

The foundational step involves constructing the 5-methylisoxazole ring through cyclocondensation of ethyl acetoacetate (1) with hydroxylamine derivatives. As demonstrated in Process US20030139606, the optimized protocol utilizes:

$$
\text{Ethyl acetoacetate} + \text{Triethylorthoformate} \xrightarrow{\text{Ac}2\text{O, 75–150°C}} \text{Ethyl ethoxymethyleneacetoacetate} \xrightarrow{\text{NH}2\text{OH·H}2\text{SO}4, -20–10°C} \text{Ethyl-5-methylisoxazole-4-carboxylate (2)}
$$

Critical parameters:

  • Hydroxylamine source : Hydroxylamine sulfate reduces isomeric impurities to 0.1% compared to 1.5% with hydrochloride
  • Temperature control : Maintaining -20–10°C during cyclization minimizes byproduct formation
  • Workup : Crystallization from toluene/acetic acid (98:2 v/v) yields 99.2% pure ester

Acid Hydrolysis to Carboxylic Acid

The ethyl ester (2) undergoes acid hydrolysis to yield 5-methylisoxazole-4-carboxylic acid (3):

$$
\text{(2)} \xrightarrow{\text{6N HCl, 80°C, 4h}} \text{5-Methylisoxazole-4-carboxylic acid (3)} \quad (\text{97% yield})
$$

Alternative methods from J. Org. Chem. employ Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105°C, achieving 78–86% yields for analogous structures.

Table 1: Comparative Analysis of Isoxazole Core Synthesis Methods
Method Catalyst Temperature Yield Purity (HPLC) Byproducts
Hydroxylamine sulfate None -20–10°C 95% 99.8% <0.1% isomers
Fe(II) isomerization Fe(acac)₂ 105°C 83% 98.5% 1.2% azirines
Classical cyclization NH₂OH·HCl 25°C 88% 97.4% 1.5% regioisomers

Carboxamide Bond Formation

Acid Chloride-Mediated Coupling

The critical coupling step uses 5-methylisoxazole-4-carbonyl chloride (8):

$$
\text{(3)} \xrightarrow{\text{SOCl}_2, \text{Toluene, 70°C}} \text{(8)} \quad (\text{99% conversion})
$$

Reaction with N-(4-benzoylphenyl)amine (7):

$$
\text{(8)} + \text{(7)} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2, 0–5°C} \text{4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl- (9)} \quad (\text{93% yield})
$$

Table 2: Coupling Reaction Optimization
Parameter Standard Conditions Optimized Conditions Effect on Yield
Solvent CH₂Cl₂ Toluene/AcOH (95:5) +8%
Base Pyridine Triethylamine +12%
Temperature 25°C 0–5°C +15%
Addition Order Amine to acid chloride Reverse addition +20%

Catalytic Amidation Alternatives

Recent advances from J. Org. Chem. suggest Fe(II)-catalyzed direct amidation:

$$
\text{(3)} + \text{(7)} \xrightarrow{\text{Fe(acac)}_2, \text{DCC, DMAP}} \text{(9)} \quad (\text{88% yield})
$$

Though less efficient than classical methods, this approach eliminates SOCl₂ handling.

Crystallization and Purification

Hydrochloride Salt Formation

Patent EP1224166B1 details hydrochloride salt precipitation:

$$
\text{(9)} \xrightarrow{\text{1N HCl, EtOH, 80°C}} \text{Crystalline hydrochloride} \quad (\text{99.4% purity})
$$

Optimal conditions:

  • Solvent system : Ethanol/water (7:3 v/v)
  • Cooling rate : 0.5°C/min from 80°C to 4°C
  • Drying : 60°C under vacuum (0.1 mbar) for 48h

Chromatographic Purification

For analytical-grade material, Evitachem employs:

  • Column : C18 reverse-phase (250 × 4.6 mm, 5μm)
  • Mobile phase : MeCN/H₂O (70:30) + 0.1% TFA
  • Detection : UV 254 nm (purity >99.9%)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, CONH), 8.15–7.45 (m, 9H, Ar-H), 2.53 (s, 3H, CH₃)
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N isoxazole)
  • HPLC : tR = 12.7 min (Zorbax SB-C18, 250 × 4.6 mm), 99.89% purity

Thermogravimetric Analysis

  • Decomposition onset : 218°C
  • Residual solvent : <0.1% w/w (USP <467> compliant)

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

  • Cost analysis : Hydroxylamine sulfate route reduces raw material costs by 23% vs. Fe(II)-catalyzed methods
  • Environmental impact : SOCl₂-based processes require 15% higher waste treatment costs compared to catalytic amidation
  • Throughput : Batch processing yields 82 kg/week vs. continuous flow (145 kg/week)

Impurity Profile Management

Critical impurities identified across studies:

  • CATA byproduct : <0.001% via reverse addition protocol
  • Regioisomeric acids : <0.5% when using hydroxylamine sulfate
  • Dimerization products : 0.2–0.8% in polar aprotic solvents

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The benzoyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to photoreactive cross-linking. This property is exploited in various biochemical assays to study protein-protein or protein-DNA interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Activity Mechanism/Pathway Reference
Target Compound N-(4-benzoylphenyl), 5-methyl Not explicitly reported (inference: lipid modulation) Potential PPAR agonism?
Leflunomide N-[4-(trifluoromethyl)phenyl], 5-methyl Immunosuppressive (DHODH inhibition) Pyrimidine synthesis inhibition
N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) 4-benzoylphenyl, 5-fluoro-indole core Hypolipidemic (↓TG, ↑HDL-C) PPAR-mediated lipid regulation
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide 4-methyl-3-nitrophenyl, 3-phenyl Not explicitly reported (synthetic focus) N/A
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide 3-carboxy, 5-methyl, 4-CF3-phenyl Prodrug for anti-inflammatory metabolite Metabolic activation to 2-cyano-3-hydroxy derivative

Functional and Pharmacological Comparisons

Lipid-Lowering Activity :

  • N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) () significantly reduced plasma triglycerides (TG) by 12.5% and increased HDL-cholesterol by 18.2% in hyperlipidemic rats at 15 mg/kg, comparable to bezafibrate (a PPARα agonist) . This suggests that the 4-benzoylphenyl group may enhance PPAR-mediated lipid regulation, though the indole core differs from the isoxazole in the target compound.
  • The target compound’s isoxazole scaffold may confer distinct pharmacokinetic properties, such as improved metabolic stability compared to indole derivatives .

Immunomodulatory Activity: Leflunomide () inhibits DHODH, blocking pyrimidine synthesis in lymphocytes. Its 4-trifluoromethylphenyl group enhances target affinity, while the 5-methyl isoxazole contributes to bioavailability .

Structural Modifications and Bioactivity :

  • Substitution at the phenyl ring (e.g., nitro, methoxy, or halogen groups) profoundly impacts activity. For example, 5-methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide () emphasizes the role of nitro groups in modulating electron density and binding interactions .
  • The 3-carboxy derivative () acts as a prodrug, illustrating how functional group additions (e.g., carboxylic acid) can influence metabolic pathways and therapeutic outcomes .

Mechanistic Insights and Pathways

  • PPAR Activation: Compounds with benzoylphenyl or phenoxyphenyl groups (e.g., ) often target PPAR isoforms (α, γ), regulating genes involved in lipid oxidation and storage . The target compound’s 4-benzoylphenyl group may similarly engage PPARγ, though experimental confirmation is needed.
  • Metabolic Stability : Isoxazole derivatives generally exhibit superior stability compared to indoles or triazoles due to reduced susceptibility to oxidative metabolism . This could enhance the target compound’s half-life relative to indole-based analogs like C3.

Biologische Aktivität

Introduction

4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl- is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

Molecular Formula

  • Molecular Weight : 254.28 g/mol
  • IUPAC Name : 4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl-

Synthesis

The synthesis of 4-Isoxazolecarboxamide derivatives typically involves the reaction of isoxazole derivatives with various acylating agents. The following general synthetic route can be employed:

  • Preparation of Isoxazole Ring : The isoxazole ring is synthesized through cyclization of appropriate precursors.
  • Acylation : The resulting isoxazole is then acylated using benzoyl chloride to introduce the benzoylphenyl group.
  • Final Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including 4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl-. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Study Findings

  • Cell Lines Tested :
    • MCF-7 (Breast Cancer)
    • HeLa (Cervical Cancer)
    • Hep3B (Liver Cancer)
  • Results :
    • IC50 Values :
      • MCF-7: 39.80 μg/ml
      • HeLa: 15.48 μg/ml
      • Hep3B: 23 μg/ml
    • The compound exhibited a significant reduction in alpha-fetoprotein (AFP) secretion in Hep3B cells, indicating its potential in targeting liver cancer cells effectively .
Cell LineIC50 (μg/ml)Mechanism of Action
MCF-739.80Induces apoptosis
HeLa15.48Cell cycle arrest
Hep3B23.00Reduces AFP secretion

Antioxidant Activity

In addition to anticancer effects, the compound has shown promising antioxidant activity. The antioxidant capacity was assessed using the DPPH assay, where lower IC50 values indicate higher activity.

  • Antioxidant IC50 : Approximately 7.8 μg/ml compared to Trolox (2.75 μg/ml), showcasing its potential as an antioxidant agent .

The biological activity of 4-Isoxazolecarboxamide is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

  • Cell Cycle Arrest : It has been observed that the compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound shifts necrotic cells towards apoptosis, enhancing its therapeutic efficacy against cancer.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-benzoylphenyl)-5-methyl-4-isoxazolecarboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. For example, a similar compound (N-(4-benzoylphenyl)-5-methyl-2-furamide) was prepared using 5-methylfuran-2-carbonyl chloride and substituted aminobenzophenones under Schotten-Baumann conditions . Key optimization steps include controlling reaction temperature (0–5°C for acylation), using anhydrous solvents (e.g., dichloromethane), and monitoring progress via thin-layer chromatography (TLC). Yield improvements (>70%) are achievable by optimizing stoichiometry (1.2:1 acyl chloride to amine ratio) and employing catalytic bases like triethylamine.

Q. How can structural confirmation of this compound be reliably performed?

  • Methodological Answer : Use complementary spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and carboxamide linkage (e.g., carbonyl resonance at ~165–170 ppm) .
  • X-ray crystallography : Resolve bond angles and dihedral angles to validate the isoxazole-benzophenone spatial arrangement .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Q. What analytical methods are critical for assessing purity and batch consistency?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to detect solvates or hydrates .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structural analogs of this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzoyl vs. trifluoromethylphenyl) and correlate changes with bioassay results .
  • Computational docking : Use molecular dynamics simulations to assess binding affinity variations in target proteins (e.g., kinase domains) .
  • Meta-analysis : Cross-reference data from analogs like N-(3-chloro-4-methylphenyl)-imidazole carboxamides to identify trends in potency vs. lipophilicity .

Q. What strategies mitigate byproduct formation during the synthesis of N-(4-benzoylphenyl)-5-methyl-4-isoxazolecarboxamide?

  • Methodological Answer :

  • Reaction monitoring : Use real-time HPLC-MS to detect intermediates like unreacted aminobenzophenone or hydrolyzed acyl chloride .
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .
  • Protecting groups : Temporarily protect reactive sites (e.g., benzoyl hydroxyls) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Q. How can the compound’s polymorphic forms impact pharmacological studies, and how are they characterized?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) : Identify melting points and enthalpy changes to distinguish polymorphs .
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns to known crystal forms .
  • Solubility assays : Test dissolution rates in biorelevant media (e.g., simulated gastric fluid) to link polymorphism to bioavailability .

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., cyclooxygenase-2) .
  • Cell-based assays : Employ HEK293 or HeLa cells transfected with reporter genes (e.g., luciferase) to assess pathway modulation .
  • Protein binding studies : Surface plasmon resonance (SPR) to quantify binding kinetics (kon_\text{on}/koff_\text{off}) with serum albumin or receptors .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Replicate conditions : Standardize solvent purity, catalyst batches, and inert atmosphere (N2_2/Ar) across labs .
  • Byproduct profiling : Use LC-MS to identify and quantify side products (e.g., dimerization or oxidation derivatives) .
  • Statistical design : Apply factorial experiments (e.g., Box-Behnken) to isolate critical variables (temperature, stirring rate) affecting yield .

Q. What experimental controls are essential when studying the compound’s biological activity?

  • Methodological Answer :

  • Positive/Negative controls : Include reference inhibitors (e.g., leflunomide for immunomodulatory assays) and vehicle-only groups .
  • Cytotoxicity assays : Test compounds like doxorubicin to rule out nonspecific cell death in viability studies .
  • Blinded analysis : Ensure independent replication of dose-response curves to minimize bias .

Methodological Resources

  • Structural databases : Cambridge Structural Database (CSD) for crystallographic comparisons .
  • Spectroscopic libraries : SDBS (Spectral Database for Organic Compounds) for NMR/IR reference .
  • Software : Gaussian for DFT calculations to predict reactivity and transition states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.